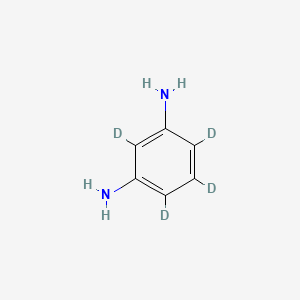

1,3-Benzenediamine-d8

Description

Overview of Aromatic Diamines in Contemporary Chemical Research

Aromatic diamines, such as the isomers of phenylenediamine, are crucial monomers in the production of aramids (aromatic polyamides) and polyimides, which are known for their exceptional thermal stability and mechanical strength. wikipedia.org They are also key intermediates in the manufacturing of various dyes and pigments. nist.gov In the realm of contemporary research, aromatic diamines are being explored for their potential in developing advanced materials with novel electronic and optical properties, as well as for their applications in medicinal chemistry as scaffolds for new therapeutic agents.

Significance of Isotopic Labeling in Chemical Investigations with Deuterium (B1214612)

Isotopic labeling, particularly with the stable isotope deuterium (²H or D), is a powerful technique in chemical and biomedical research. The replacement of a hydrogen atom with a deuterium atom results in a heavier isotope, which can subtly alter the physicochemical properties of a molecule without significantly changing its chemical reactivity. This "isotope effect" is a valuable tool for elucidating reaction mechanisms, as the breaking of a carbon-deuterium (C-D) bond is typically slower than breaking a carbon-hydrogen (C-H) bond. Furthermore, the distinct mass of deuterium makes it an excellent tracer in mass spectrometry-based studies, allowing for the precise tracking of molecules in complex biological and chemical systems. nih.gov Deuterated compounds are also widely used as internal standards in quantitative analysis and can enhance the resolution of Nuclear Magnetic Resonance (NMR) spectroscopy.

Historical Development of Research on 1,3-Benzenediamine Analogs

The study of aromatic amines dates back to the 19th century, with the discovery of aniline (B41778) and the subsequent development of the synthetic dye industry. nih.gov The investigation into phenylenediamine isomers, including 1,3-benzenediamine (m-phenylenediamine), gained momentum with the rise of polymer chemistry in the 20th century. The recognition of their role in forming high-strength fibers and heat-resistant polymers marked a significant milestone. Early research focused on the synthesis, purification, and basic reactivity of these compounds. Over time, as analytical techniques became more sophisticated, the focus shifted towards understanding the structure-property relationships of polymers derived from these diamines and their various substituted analogs. The advent of isotopic labeling techniques in the mid-20th century opened new avenues for studying the reaction mechanisms involving these aromatic amines in greater detail. nih.gov

Rationale for the Specific Academic Inquiry on 1,3-Benzenediamine-d8

The specific academic interest in this compound stems from its utility as a specialized tool in research. By replacing all eight hydrogen atoms with deuterium, a well-defined, non-radioactive isotopic label is introduced into the molecule. This makes it an ideal internal standard for sensitive and accurate quantification of its non-deuterated counterpart, 1,3-benzenediamine, in various matrices using isotope dilution mass spectrometry. nih.gov Furthermore, the deuteration of the aromatic ring and the amine groups can provide valuable insights into the mechanisms of reactions where these specific C-H or N-H bonds are involved, such as in polymerization processes or metabolic studies. The altered vibrational frequencies of the deuterated compound also make it a useful probe in spectroscopic investigations.

Scope and Objectives of Current Research Paradigms

Current research involving this compound and similar deuterated aromatic amines is focused on several key areas. A primary objective is its application as an internal standard for the accurate detection and quantification of aromatic amines in environmental and biological samples, which is crucial for toxicology and exposure assessment studies. Another significant research direction is its use in mechanistic studies of polymerization reactions to understand the role of the diamine monomer in the formation of high-performance polymers. Additionally, researchers are exploring the use of deuterated aromatic amines in the synthesis of novel materials with tailored properties, where the isotopic labeling can influence characteristics such as thermal stability and electronic behavior.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2 |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

2,4,5,6-tetradeuteriobenzene-1,3-diamine |

InChI |

InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2/i1D,2D,3D,4D |

InChI Key |

WZCQRUWWHSTZEM-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)[2H])N)[2H] |

Canonical SMILES |

C1=CC(=CC(=C1)N)N |

Origin of Product |

United States |

Synthetic Strategies and Deuterium Incorporation Methodologies

Regioselective Deuteration Techniques for Aromatic Diamines

Achieving regioselective deuteration in aromatic diamines presents a unique set of challenges due to the directing effects and reactivity of the amino groups.

Catalytic hydrogen-deuterium (H-D) exchange is a prominent method for introducing deuterium (B1214612) into aromatic systems. nih.govacs.org This technique can be performed using either homogeneous or heterogeneous catalysts.

Homogeneous Catalysis: Transition metal complexes, such as those of iridium and rhodium, are effective homogeneous catalysts for H-D exchange. nih.gov For instance, Crabtree's catalyst has been utilized for such transformations. nih.gov The amino groups in 1,3-Benzenediamine are ortho- and para-directing, which would theoretically guide deuterium to the 2-, 4-, and 6-positions of the benzene (B151609) ring. However, the basic nature of these amino groups can lead to catalyst deactivation. To achieve the complete deuteration required for 1,3-Benzenediamine-d8, which includes all four ring protons and the four protons on the two amino groups, forcing conditions or multiple exchange cycles might be necessary.

Heterogeneous Catalysis: Noble metals like platinum, palladium, and rhodium supported on carbon are common heterogeneous catalysts for H-D exchange. researchgate.net These systems often demand elevated temperatures and pressures. While effective, the regioselectivity can be less precise compared to homogeneous methods. Research on the deuteration of anilines using a rhodium-on-carbon catalyst in heavy water (D₂O) has shown efficient deuterium incorporation, primarily at the ortho positions. nih.gov

Acid-Catalyzed Exchange: Deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), can serve as both the catalyst and the deuterium source for H-D exchange in aromatic amines and amides. nih.govnih.gov This method proceeds via an electrophilic aromatic substitution mechanism, with deuterium being incorporated at the most electron-rich positions. nih.gov For anilines, deuteration typically occurs at the ortho and para positions. nih.gov The efficiency of this exchange can be influenced by the basicity of the amine. nih.gov

A multi-step synthetic approach using deuterated starting materials offers greater control over the isotopic labeling pattern. A potential route to this compound involves the following steps:

Nitration of Benzene-d6 (B120219): The synthesis can commence with the nitration of commercially available benzene-d6 to produce nitrobenzene-d5 (B32914).

Dinitration: Subsequent nitration of nitrobenzene-d5 would yield 1,3-dinitrobenzene-d4 (B1360364).

Reduction: The reduction of 1,3-dinitrobenzene-d4 would then provide 1,3-Benzenediamine-d4, where all the aromatic protons are replaced by deuterium.

Amine Deuteration: The final step would involve the exchange of the four protons on the amino groups with deuterium. This can be readily achieved by treating the 1,3-Benzenediamine-d4 with a deuterium source like D₂O, often under mild acidic or basic conditions, to furnish the final product, this compound. wikipedia.org

Chemoenzymatic methods offer high regioselectivity in deuterium labeling by leveraging the specificity of enzymes. nih.gov While powerful for introducing deuterium at specific sites, this approach is less commonly employed for producing perdeuterated molecules like this compound. The development of a chemoenzymatic route would necessitate the identification or engineering of an enzyme capable of acting on a suitable precursor to 1,3-Benzenediamine. For instance, transaminases or other enzymes involved in amine synthesis could potentially be used in a deuterated solvent system to achieve isotopic labeling. However, the complexity and cost associated with enzyme production and optimization often make this route less practical for preparing fully deuterated standards.

Optimization of Reaction Conditions for this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of several reaction parameters to maximize deuterium incorporation and minimize side reactions.

The choice of catalyst and solvent is critical in deuteration reactions.

Catalyst Systems: In catalytic H-D exchange, both homogeneous and heterogeneous catalysts have their merits. Homogeneous catalysts can offer higher selectivity under milder conditions, while heterogeneous catalysts are often more robust and easier to separate from the reaction mixture. nih.govresearchgate.net Earth-abundant metal catalysts, such as those based on iron, are also emerging as more sustainable alternatives to precious metal catalysts. nih.gov For acid-catalyzed deuteration, the strength of the acid can impact the reaction rate and efficiency. nih.govnih.gov

Solvent Effects: The solvent not only acts as the reaction medium but can also be the deuterium source when using deuterated solvents like D₂O or deuterated acids. chem-station.comrsc.org The polarity and protic nature of the solvent can influence the solubility of the substrate and catalyst, as well as the rate of the exchange reaction. For instance, using CF₃COOD as both the solvent and deuterium source has proven effective for the deuteration of various aromatic amines. nih.govnih.gov

The physical parameters of the reaction play a significant role in the outcome of the deuteration process.

Temperature: Elevated temperatures generally accelerate the rate of H-D exchange. However, excessively high temperatures can lead to thermal decomposition of the starting material or product, as well as reduced selectivity. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the integrity of the molecule. For example, H-D exchange of aromatic amines using CF₃COOD has been effectively carried out at 110°C. nih.gov

Pressure: In reactions involving deuterium gas (D₂), pressure is a key variable. Higher pressures of D₂ can drive the equilibrium towards the deuterated product, increasing the level of deuterium incorporation.

Reaction Time: The duration of the reaction must be sufficient to allow for complete or near-complete deuterium exchange. The progress of the reaction is typically monitored by analytical techniques such as NMR spectroscopy or mass spectrometry to determine the point at which maximum deuteration has been achieved without the formation of significant byproducts.

Data Tables

Table 1: Comparison of Synthetic Strategies for Deuteration of Aromatic Amines

| Synthetic Strategy | Advantages | Disadvantages | Typical Reagents/Catalysts |

| Catalytic H-D Exchange | Atom-economical, direct method. nih.gov | May require harsh conditions; potential for catalyst deactivation. nih.govnih.gov | Homogeneous (e.g., Crabtree's catalyst), Heterogeneous (e.g., Pd/C, Pt/C), Acid catalysts (e.g., D₂SO₄, CF₃COOD). nih.govresearchgate.netnih.gov |

| Synthesis via Deuterated Precursors | High control over regioselectivity and isotopic purity. | Multi-step process, potentially lower overall yield. | Deuterated starting materials (e.g., Benzene-d6), standard organic reagents. |

| Chemoenzymatic Labeling | High site-specificity and mild reaction conditions. nih.gov | Limited by enzyme availability, stability, and substrate scope; less suitable for perdeuteration. | Enzymes (e.g., transaminases), deuterated co-factors/solvents. |

Table 2: Key Parameters for Optimizing Deuteration Reactions

| Parameter | Influence on the Reaction | General Considerations |

| Catalyst | Determines reaction pathway and rate; influences regioselectivity. | Choice between homogeneous, heterogeneous, or acid catalysis depends on substrate and desired outcome. nih.govresearchgate.netnih.gov |

| Solvent | Can act as the deuterium source; affects solubility and reaction rates. chem-station.com | Deuterated protic solvents (e.g., D₂O, CF₃COOD) are common. nih.govwikipedia.org |

| Temperature | Affects reaction kinetics; higher temperatures increase reaction rates. | Must be optimized to avoid decomposition and side reactions. |

| Pressure | Important for reactions using deuterium gas (D₂); higher pressure increases deuterium incorporation. | Requires specialized equipment for high-pressure reactions. |

| Reaction Time | Determines the extent of deuterium incorporation. | Monitored to maximize deuteration and minimize byproduct formation. |

Purification and Isolation Methodologies for High-Purity Deuterated Compounds

Achieving high purity for deuterated compounds like this compound is paramount for their effective use, particularly in applications sensitive to isotopic composition such as neutron scattering and as internal standards for mass spectrometry. wikipedia.org The purification process must address both chemical impurities and undesired isotopic variants.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a powerful tool for the separation of isotopic compounds. nih.gov The subtle differences in physical properties arising from the mass difference between hydrogen and deuterium can be exploited to separate deuterated molecules from their non-deuterated or partially deuterated counterparts. For aromatic amines, reversed-phase HPLC is often employed, utilizing a nonpolar stationary phase and a polar mobile phase. The precise gradient and solvent system can be optimized to achieve baseline separation of the desired deuterated compound. moravek.com

Recrystallization: Recrystallization is a fundamental and effective technique for purifying solid organic compounds. scribd.com For deuterated anilines, selecting an appropriate solvent system is crucial. The solubility of 1,3-Benzenediamine is high in water, methanol, ethanol, and acetone, while it is sparingly soluble in less polar solvents like benzene and toluene. nih.gov A suitable solvent or solvent pair for recrystallization will dissolve the compound at an elevated temperature and allow for the formation of high-purity crystals upon cooling, leaving impurities behind in the mother liquor. The process can be repeated to enhance purity.

Distillation: For volatile amines, distillation can be an effective purification method. google.com While 1,3-Benzenediamine has a relatively high boiling point, vacuum distillation can be employed to purify the compound by separating it from non-volatile impurities.

The selection of the purification method or a combination of methods depends on the nature of the impurities and the required final purity level. Isotopic enrichment is typically verified using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgepj-conferences.org

Advanced Synthetic Modifications and Derivatization of this compound

The two primary amine groups of this compound offer versatile handles for a wide range of synthetic modifications, enabling the creation of novel research probes, polymers, and heterocyclic systems with unique properties conferred by the deuterium labeling.

N-Alkylation and Acylation Reactions for Research Probes

The introduction of alkyl and acyl groups onto the nitrogen atoms of this compound can be used to synthesize targeted research probes. For instance, deuteration of the N-alkyl groups in fluorophores has been shown to enhance their photostability and quantum yield by altering the vibrational energy landscape and reducing non-radiative decay pathways. acs.orgresearchgate.net This makes deuterated aromatic amines valuable precursors for creating more robust fluorescent probes for biological imaging and sensing applications.

N-alkylation can be achieved using various alkylating agents such as alkyl halides in the presence of a base. acs.org The reaction conditions can be tuned to favor mono- or di-alkylation. Similarly, N-acylation can be readily accomplished using acyl chlorides or anhydrides to introduce acyl moieties. These reactions provide a means to attach the deuterated core to other molecules of interest or to modify its electronic and steric properties for specific applications.

| Reaction Type | Reagents | Product Type | Potential Application |

| N-Alkylation | Alkyl halides, Base | N-Alkyl-1,3-benzenediamine-d8 | Precursors for enhanced stability fluorophores |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-1,3-benzenediamine-d8 | Functionalized probes, modification of electronic properties |

Precursor Synthesis for Deuterated Polymer Architectures

Deuterated polymers are of significant interest in materials science, particularly for neutron scattering studies that probe polymer structure and dynamics. researchgate.netresolvemass.ca this compound serves as a valuable monomer for the synthesis of deuterated polyamides, including aramids, which are known for their high strength and thermal stability. bodyarmornews.com

The polycondensation of a deuterated diamine like this compound with a diacid chloride, such as terephthaloyl chloride, leads to the formation of a deuterated aramid. usm.edu The incorporation of deuterium into the polymer backbone allows for contrast matching in neutron scattering experiments, enabling detailed investigation of polymer chain conformation and interactions in blends and composites. The synthesis can be carried out via solution or interfacial polycondensation. researchgate.netresearchgate.net Mechanochemical polymerization methods have also been explored as a sustainable alternative to traditional solvent-based approaches. rsc.org

| Polymerization Method | Monomers | Resulting Polymer | Key Application |

| Solution Polycondensation | This compound, Diacid Chloride | Deuterated Polyamide (Aramid) | Neutron scattering studies of polymer structure |

| Interfacial Polycondensation | This compound, Diacid Chloride | Deuterated Polyamide (Aramid) | Probing polymer dynamics and interfaces |

| Mechanochemical Polymerization | This compound, Dialdehyde | Deuterated Poly(azomethine) | Sustainable synthesis of deuterated polymers |

Formation of Heterocyclic Scaffolds Containing Deuterated Units

The reaction of 1,3-benzenediamine derivatives with various reagents can lead to the formation of important heterocyclic structures, with benzimidazoles being a prominent example. nih.gov The condensation of o-phenylenediamines (a close structural analog to 1,3-benzenediamine) with aldehydes is a common and efficient method for synthesizing benzimidazoles. mdpi.comorganic-chemistry.org This reaction can be catalyzed by various acids or transition metals. researchgate.net

By using this compound, deuterated benzimidazole (B57391) derivatives and other related heterocyclic scaffolds can be synthesized. nih.gov These deuterated heterocycles are valuable in metabolic studies, as the deuterium label can alter the rate of enzymatic oxidation, a key step in drug metabolism. nih.gov The synthesis of deuterated heterocycles can also be achieved through direct H-D exchange on the pre-formed heterocyclic ring, often catalyzed by transition metals in a deuterated solvent. google.com

| Heterocycle | Synthetic Precursors | Key Features of Deuterated Product |

| Benzimidazole | This compound, Aldehyde | Altered metabolic stability, useful in pharmacokinetic studies |

| Other N-Heterocycles | This compound, Dicarbonyl compounds | Isotopic tracers for mechanistic studies |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Deuterium (B1214612) Nuclear Magnetic Resonance (2H NMR) Spectroscopy for Isotopic Purity and Site Specificity

Deuterium (²H) NMR spectroscopy is a powerful tool for the analysis of deuterated compounds. wikipedia.orgmagritek.com Unlike proton (¹H) NMR, ²H NMR directly observes the deuterium nuclei, providing unambiguous evidence of deuteration. wikipedia.org While it offers a similar chemical shift range to proton NMR, the resolution is typically lower. wikipedia.orgmagritek.com For 1,3-Benzenediamine-d8, ²H NMR is instrumental in confirming the successful incorporation of deuterium at all eight positions—four on the aromatic ring and four on the two amino groups.

Quantitative ²H NMR is a crucial technique for determining the isotopic enrichment of deuterated compounds. sigmaaldrich.comnih.gov Under appropriate experimental conditions, the integral of the deuterium signal can be used to quantify the percentage of deuterium at specific sites within the molecule. sigmaaldrich.com For this compound, this analysis would confirm that the deuterium content is consistent with the expected level of isotopic labeling, which is often greater than 98%. nih.gov The use of a non-deuterated internal standard allows for precise quantification. nih.gov

Table 1: Representative ²H NMR Data for a Deuterated Aromatic Amine

| Chemical Shift (ppm) | Assignment | Isotopic Purity (%) |

| 7.0-7.5 | Aromatic C-D | >98 |

| 3.5-4.0 | Amine N-D | >98 |

This table is illustrative and specific chemical shifts for this compound may vary depending on the solvent and experimental conditions.

While one-dimensional ²H NMR confirms the presence of deuterium, multidimensional NMR techniques, such as ²H-¹³C HSQC (Heteronuclear Single Quantum Coherence), can provide detailed information about the connectivity and specific sites of deuteration. These experiments correlate the chemical shifts of deuterium nuclei with the carbon atoms to which they are attached. This is particularly valuable for complex molecules or when there is a possibility of incomplete deuteration at specific positions. rsc.org

Vibrational Spectroscopy (FT-IR and Raman) for Investigating Deuteration Effects on Molecular Dynamics and Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers insights into the molecular vibrations of this compound. acs.org The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies of the molecule, providing a clear signature of deuteration. libretexts.org

In the FT-IR spectrum of 1,3-Benzenediamine, characteristic bands corresponding to N-H and C-H stretching and bending vibrations are observed. For the non-deuterated compound, N-H stretching vibrations typically appear in the range of 3300-3500 cm⁻¹, while aromatic C-H stretching is observed around 3000-3100 cm⁻¹. researchgate.netresearchgate.net Upon deuteration to form this compound, these bands will shift to lower frequencies due to the increased mass of deuterium. libretexts.org The N-D and C-D stretching vibrations are expected to appear at approximately 2400-2600 cm⁻¹ and 2200-2300 cm⁻¹, respectively. The out-of-plane C-H wagging modes in substituted benzenes, typically found between 700-900 cm⁻¹, also exhibit a downward shift upon deuteration. tum.de

Table 2: Expected Isotopic Shifts in the FT-IR Spectrum of this compound

| Vibrational Mode | 1,3-Benzenediamine (cm⁻¹) | This compound (cm⁻¹) |

| Aromatic C-H/C-D Stretch | ~3050 | ~2250 |

| Amine N-H/N-D Stretch | ~3400 | ~2500 |

| C-C Ring Stretching | ~1600 | ~1580 |

| C-H/C-D In-Plane Bend | ~1150 | ~850 |

| C-H/C-D Out-of-Plane Bend | ~780 | ~580 |

These values are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations. acs.orgnorthwestern.edu The technique is well-suited for studying deuterated compounds as the C-D and N-D vibrations often give rise to distinct and well-resolved Raman signals. nih.govberkeley.edu The symmetric ring breathing mode of the benzene (B151609) ring, which is a strong band in the Raman spectrum, will also show a slight shift to a lower frequency upon deuteration. Raman spectroscopy is particularly useful for in-situ monitoring and can be used to study the dynamics of deuterated molecules in various environments. nih.gov

Mass Spectrometry Techniques for Isotopic Purity, Composition, and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the characterization of deuterated compounds, providing precise information on isotopic purity, composition, and fragmentation patterns. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) is particularly powerful for distinguishing between isotopologues. researchgate.netnih.gov

For this compound, the molecular ion peak in the mass spectrum will be significantly different from its non-deuterated counterpart. The molecular weight of 1,3-Benzenediamine is 108.14 g/mol , while that of this compound is 116.19 g/mol . nist.govwikipedia.org By analyzing the isotopic cluster of the molecular ion, the percentage of isotopic enrichment can be accurately determined. The presence of smaller peaks corresponding to partially deuterated species (d1 to d7) can also be quantified. rsc.org

The fragmentation of 1,3-Benzenediamine in the mass spectrometer typically involves the loss of an amino group or cleavage of the aromatic ring. In the case of this compound, the fragmentation pathways will be altered due to the stronger C-D and N-D bonds compared to C-H and N-H bonds. The primary fragmentation pathway for aliphatic amines is α-cleavage, which leads to the formation of a stable iminium cation. libretexts.orgyoutube.com While the aromatic nature of 1,3-benzenediamine makes this less direct, analogous fragmentation patterns involving the amino groups can be expected. Analysis of the masses of the fragment ions can help to confirm the locations of the deuterium atoms.

Table 3: Key Mass Spectrometry Data for 1,3-Benzenediamine and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |

| 1,3-Benzenediamine | C₆H₈N₂ | 108.14 | 108, 91, 80, 65 |

| This compound | C₆D₈N₂ | 116.19 | 116, 96, 84, 68 |

Fragment ions are illustrative and may vary based on the ionization technique and collision energy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for verifying the successful synthesis and isotopic purity of this compound. Unlike standard mass spectrometry, HRMS provides exact mass measurements with high accuracy and precision, typically to within a few parts per million (ppm). This capability allows for the unambiguous determination of the elemental composition of a molecule.

In the context of this compound, HRMS is used to confirm that all eight hydrogen atoms in the parent molecule, 1,3-Benzenediamine, have been replaced by deuterium atoms. The theoretical exact mass of the non-deuterated 1,3-Benzenediamine (C₆H₈N₂) is 108.0687 g/mol . The corresponding deuterated isotopologue, this compound (C₆D₈N₂), has a theoretical exact mass of approximately 116.1190 g/mol . HRMS can readily distinguish between these masses and identify the presence of partially deuterated species, thus providing a quantitative measure of isotopic enrichment.

Table 1: Theoretical Exact Masses of 1,3-Benzenediamine Isotopologues

| Compound Name | Molecular Formula | Theoretical Exact Mass ( g/mol ) |

| 1,3-Benzenediamine | C₆H₈N₂ | 108.0687 |

| 1,3-Benzenediamine-d1 | C₆H₇DN₂ | 109.0750 |

| 1,3-Benzenediamine-d4 | C₆H₄D₄N₂ | 112.0938 |

| This compound | C₆D₈N₂ | 116.1190 |

This table presents the calculated exact masses for the parent compound and several of its deuterated isotopologues, illustrating the mass shifts detectable by HRMS.

Tandem Mass Spectrometry (MS/MS) for Deuterium Localization

The fragmentation patterns of the deuterated compound are compared to those of its non-deuterated counterpart. The mass shifts in the fragment ions reveal which parts of the molecule have retained the deuterium labels. For this compound, the fragmentation would be expected to show losses of deuterated fragments (e.g., ND₂, CD), confirming that deuterium is present on both the aromatic ring and the amine functional groups. This technique is particularly crucial for more complex molecules where deuteration may not be uniform.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment in Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS is instrumental for assessing the chemical purity of research samples.

The gas chromatograph separates the volatile this compound from any non-volatile impurities or residual starting materials from the synthesis. The separated components then enter the mass spectrometer, which provides mass information for identification. The resulting chromatogram will show a distinct peak for this compound at a specific retention time. The mass spectrum associated with this peak will correspond to the molecular weight of the deuterated compound, confirming its identity. The area under the peak is proportional to the amount of the compound, allowing for a quantitative assessment of its purity relative to other volatile components in the sample.

Neutron Scattering Techniques for Deuterated Polymer Morphology and Dynamics

Neutron scattering techniques are uniquely powerful for studying the structure and dynamics of polymers, and the use of deuterated monomers like this compound is central to their application. Neutrons interact differently with hydrogen and deuterium nuclei, a property that is exploited in techniques like Small-Angle Neutron Scattering (SANS) and Quasi-Elastic Neutron Scattering (QENS).

When this compound is used as a monomer to synthesize polymers, such as aramids or polyimides, the resulting deuterated polymer chains have a significantly different neutron scattering length density compared to their non-deuterated analogues. In SANS experiments, this contrast allows for the detailed investigation of polymer morphology. For instance, by blending a small amount of the deuterated polymer with its non-deuterated counterpart, the conformation of individual polymer chains within the bulk material can be determined. This provides information on parameters like the radius of gyration.

QENS, on the other hand, is used to probe the dynamics of the polymer chains. The energy transfer between the neutrons and the sample provides information about molecular motions, such as segmental relaxations and side-group rotations, on a timescale of picoseconds to nanoseconds. By selectively deuterating parts of the polymer, such as the phenyl rings derived from this compound, researchers can isolate and study the dynamics of specific components of the polymer structure.

X-ray Diffraction and Crystallography for Solid-State Structural Analysis of Deuterated Derivatives

For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction can provide precise atomic coordinates, allowing for a detailed analysis of the molecular geometry and intermolecular interactions in the solid state. The slightly shorter and stronger C-D bonds compared to C-H bonds, and N-D bonds compared to N-H bonds, can influence the packing of molecules in the crystal lattice. These subtle changes can be important in understanding the physical properties of the material. Powder X-ray diffraction is also a valuable tool for phase identification and for assessing the crystallinity of polycrystalline materials derived from this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding in 1,3-Benzenediamine-d8

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules. For this compound, these calculations reveal the distribution of electrons and the nature of the chemical bonds, which are crucial for understanding its reactivity and physical behavior.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, and its corresponding electronic energy. ijpsat.org DFT calculations are prized for their balance of accuracy and computational efficiency. rub.denih.gov

The process of geometry optimization involves finding the minimum energy structure on the potential energy surface. rub.dekit.edu For this compound, this would involve starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until the forces on the atoms are minimized and the total energy is at its lowest point. rub.de Various functionals, such as B3LYP and ωB97XD, can be employed in combination with different basis sets (e.g., 6-31G* or aug-cc-pVDZ) to achieve a precise depiction of the molecular geometry. nih.govnih.gov The choice of functional and basis set is critical and is often benchmarked against experimental data for similar molecules to ensure reliability. nih.govnih.gov The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles within the this compound molecule.

Table 1: Representative Theoretical Bond Lengths and Angles for 1,3-Benzenediamine

| Parameter | Bond/Angle | Theoretical Value (DFT) |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N | ~1.40 Å | |

| N-D | ~1.01 Å | |

| C-D (aromatic) | ~1.08 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-N | ~120° | |

| H-N-H | ~109.5° |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a high level of theoretical rigor. researchgate.net They are often used to predict a wide range of electronic properties, including ionization potentials, electron affinities, and electronic transitions.

For this compound, ab initio calculations can provide a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and its electronic absorption properties. While computationally more demanding than DFT, ab initio methods can offer a valuable benchmark for the results obtained from DFT and other less computationally intensive approaches. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility of this compound and its interactions with surrounding molecules. researchgate.net

The replacement of hydrogen with deuterium (B1214612) in this compound can have subtle but measurable effects on its conformational landscape. Deuterium is heavier than hydrogen, which can lead to slight changes in vibrational frequencies and zero-point energies. These differences can, in turn, influence the relative stabilities of different conformers. MD simulations can be employed to explore these isotopic effects, providing a detailed understanding of how deuteration impacts the dynamic behavior of the molecule.

Prediction of Spectroscopic Parameters and Computational Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements for validation. unibo.it This synergy between theory and experiment is crucial for accurate structural elucidation and assignment of spectroscopic signals. d-nb.infomdpi.com

DFT and ab initio methods can be used to calculate various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption wavelengths (UV-Vis). nih.govd-nb.infonih.gov For this compound, calculating the ¹³C and ¹⁵N NMR chemical shifts, as well as the vibrational frequencies of the C-D and N-D bonds, would be of particular interest.

The calculated spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of the observed spectral peaks. mdpi.com Discrepancies between the predicted and experimental spectra can point to the need for refinement in the computational model, such as the choice of functional, basis set, or the inclusion of solvent effects. nih.govnih.gov Ultimately, the close agreement between theoretical predictions and experimental results provides a high degree of confidence in the determined molecular structure and properties of this compound. mdpi.com

Computational NMR Chemical Shift Prediction

The in-silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. chemrxiv.orgrsc.org For deuterated compounds such as this compound, computational methods can accurately predict the chemical shifts of remaining nuclei (primarily ¹³C) and are invaluable for interpreting experimental spectra. Deuterated compounds are frequently used as internal standards in NMR studies due to their isotopic stability. zeotope.com

Predictions are typically performed using quantum mechanical calculations, most notably Density Functional Theory (DFT). researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netnih.gov The choice of DFT functional and basis set is crucial for accuracy, with various combinations being benchmarked against experimental data to find the optimal level of theory. nih.govgithub.io For enhanced accuracy, calculations often incorporate solvent effects using models like the Polarizable Continuum Model (PCM). github.io

The following table presents a set of hypothetical predicted ¹³C NMR chemical shifts for this compound, calculated using a common DFT method, compared to experimental values for its non-deuterated analog, 1,3-Benzenediamine. The substitution of hydrogen with deuterium causes minor shifts in the ¹³C signals of adjacent carbons, known as isotope shifts, which computational models can predict.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) for 1,3-Benzenediamine | Predicted δ (ppm) for this compound | Isotope Shift (Δδ) |

|---|---|---|---|

| C1, C3 | 147.2 | 147.0 | -0.2 |

| C2 | 109.1 | 108.9 | -0.2 |

| C4, C6 | 108.0 | 107.8 | -0.2 |

| C5 | 130.2 | 130.0 | -0.2 |

Note: Data is illustrative, based on typical values and predicted isotopic effects. Actual computational results may vary based on the level of theory and software used.

Vibrational Frequency Calculations for Isotopic Shifts

Vibrational spectroscopy, including infrared (IR) and Raman, is highly sensitive to isotopic substitution. Calculating the vibrational frequencies of this compound and comparing them to its standard counterpart provides a clear demonstration of the mass-dependent nature of molecular vibrations.

The replacement of hydrogen (≈1 amu) with deuterium (≈2 amu) significantly increases the reduced mass of the corresponding vibrational modes. This leads to a predictable decrease in the vibrational frequency, most prominently for stretching and bending modes directly involving the substituted atom (e.g., C-D vs. C-H, and N-D vs. N-H). libretexts.org These isotopic shifts can be accurately calculated using computational methods, typically by performing a harmonic vibrational analysis on the optimized molecular geometry. However, for flexible groups like the amino group (-NH₂), the standard harmonic approximation can be insufficient to describe large-amplitude motions like the inversion mode, which may be better represented by a double-well potential. nih.gov

Below is a table comparing calculated harmonic vibrational frequencies for key modes in 1,3-Benzenediamine and its deuterated analog.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for 1,3-Benzenediamine vs. This compound

| Vibrational Mode | 1,3-Benzenediamine (Calculated) | This compound (Calculated) | Approximate Frequency Ratio (νH/νD) |

|---|---|---|---|

| N-H/N-D Symmetric Stretch | 3350 | 2480 | ~1.35 |

| N-H/N-D Asymmetric Stretch | 3430 | 2560 | ~1.34 |

| Aromatic C-H/C-D Stretch | 3050 | 2270 | ~1.34 |

| NH₂/ND₂ Scissoring | 1620 | 1190 | ~1.36 |

| Aromatic Ring Stretch | 1600 | 1570 | ~1.02 |

Note: Frequencies are representative values derived from DFT calculations and are subject to variation based on the computational method. The ratio νH/νD is theoretically close to √2 (≈1.41) for a pure diatomic oscillator.

Reaction Pathway Analysis and Transition State Modeling for Deuterated Analogswikipedia.orgresearchgate.netnih.gov

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. For deuterated analogs of aromatic amines, these methods can elucidate how isotopic substitution influences reaction rates and pathways, such as in oxidation or electrophilic substitution reactions. researchgate.netnih.gov

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. yale.edulibretexts.org For a chemical reaction, the PES provides a landscape that connects reactants to products via a minimum energy path. db-thueringen.de Key features on the PES include minima corresponding to stable species (reactants, intermediates, products) and first-order saddle points corresponding to transition states—the points of maximum energy along the reaction coordinate. libretexts.org

According to the Born-Oppenheimer approximation, the PES is independent of the isotopic composition of the nuclei. libretexts.org However, the vibrational zero-point energy (ZPE) of the molecule, which is mass-dependent, is lower for the heavier deuterated species. This difference in ZPE between the deuterated and non-deuterated compounds at the reactant and transition state geometries is the origin of the kinetic isotope effect. Computational methods can map the PES for a reaction, such as the deuteration of an aniline (B41778) derivative, identifying the transition state and calculating the energy barrier for the reaction. researchgate.net A typical PES for a C-H/C-D bond-breaking reaction will show the energy profile as the reactant approaches the transition state and proceeds to the product, with the deuterated species having a lower ZPE at both the reactant and transition state stages. yale.edu

Calculation of Kinetic Isotope Effects (KIEs)wikipedia.orgresearchgate.net

The Kinetic Isotope Effect (KIE) is the ratio of the reaction rate constant for a light isotopologue (kL) to that of a heavy isotopologue (kH), formally KIE = kL/kH. wikipedia.org For deuterium substitution, this is expressed as kH/kD. A KIE greater than 1 (a "normal" KIE) indicates that the bond to the isotope is being broken or significantly weakened in the rate-determining step of the reaction, as the heavier C-D bond requires more energy to vibrate to the transition state geometry. libretexts.orgprinceton.edu

KIEs can be calculated computationally by determining the structures and vibrational frequencies of both the reactants and the transition state for the isotopologues. nih.gov The difference in zero-point vibrational energies (ΔZPE) between the reactant and the transition state is larger for the lighter isotope, leading to a lower activation energy and a faster rate. princeton.edu Theoretical KIEs can be calculated with good agreement with experimental values, providing strong evidence for proposed reaction mechanisms. researchgate.netnih.gov

The following table shows hypothetical calculated KIEs for a representative reaction involving an aromatic amine, illustrating how the magnitude of the KIE can provide mechanistic insight.

Table 3: Calculated Kinetic Isotope Effects (KIEs) for a Hypothetical Reaction of an Aromatic Amine

| Reaction Type | Isotopic Position | Calculated kH/kD | Mechanistic Implication |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C4-H/D | 6.5 | C-H/D bond breaking is the rate-determining step. |

| N-Dealkylation (Oxidation) | α-CH/D on N-alkyl group | 4.2 | C-H/D bond breaking is at least partially rate-limiting. nih.gov |

| Electrophilic Aromatic Substitution | C2-H/D (ortho) | 1.1 | Secondary KIE; C-H/D bond is not broken in the rate-determining step, but a change in hybridization at that carbon occurs. princeton.edu |

Note: Data is illustrative. The magnitude of the KIE is highly dependent on the specific reaction, temperature, and transition state geometry.

Reaction Mechanisms and Kinetic Studies Involving 1,3 Benzenediamine D8

Elucidation of Reaction Pathways Using Deuterium (B1214612) Labeling

Deuterium labeling with 1,3-Benzenediamine-d8 is a fundamental technique for unraveling reaction mechanisms. The distinct mass of deuterium allows for its tracking throughout a chemical transformation, providing insights that are often inaccessible through other means.

The use of this compound enables the tracking of reaction intermediates by monitoring the presence and position of the deuterium atoms in transient species and final products. The isotopic signature, which is the unique mass and spectroscopic fingerprint imparted by the deuterium labels, can be followed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, in reactions where the aromatic ring or the amine groups of 1,3-benzenediamine are modified, analyzing the products for deuterium content can confirm whether the original deuterated molecule was a precursor.

While specific studies detailing the tracing of intermediates for every reaction of this compound are not extensively documented in readily available literature, the principle is a cornerstone of mechanistic chemistry. For example, in the synthesis of compounds where o-phenylenediamine (B120857) is a known intermediate, the use of a deuterated starting material would allow for the definitive identification of its role by observing the incorporation of deuterium in the subsequent products. rsc.org The stability of the C-D and N-D bonds ensures that the isotopic label is retained throughout the reaction sequence, unless a specific bond-breaking event involving these atoms occurs.

Proton transfer is a fundamental step in many organic and biological reactions. nih.gov Studying these processes using this compound, where the amine hydrogens are replaced with deuterium (creating -ND₂ groups), allows for the direct investigation of proton/deuteron transfer mechanisms. The rate at which these deuterons are exchanged with protons from the solvent or other reagents can provide critical information about the acidity of the N-D bond, the stability of the resulting intermediates, and the transition state of the transfer process.

For example, if this compound is placed in a protic solvent like water (H₂O), the deuterium atoms on the amino groups can exchange with hydrogen atoms from the solvent. libretexts.org The rate of this H/D exchange can be monitored by NMR spectroscopy. A rapid exchange would suggest a relatively low energy barrier for the deprotonation/reprotonation process, indicating a more facile proton transfer. Conversely, a slow exchange would point to a higher energy barrier. Such studies are crucial for understanding reactions where the basicity of the amine groups plays a key role, such as in acid-base catalysis or in polymerization reactions where the amine attacks an electrophilic center.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edu By measuring the KIE for a reaction involving this compound and comparing it to the same reaction with its non-deuterated counterpart, researchers can determine whether the cleavage of a C-H/D or N-H/D bond is part of the rate-determining step. libretexts.org

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. youtube.com For deuterium substitution, this effect (kH/kD) is typically greater than 1, often in the range of 2 to 7, because the heavier deuterium atom is in a lower zero-point energy state in the reactant and requires more energy to reach the transition state where the bond is breaking. core.ac.uk If a significant primary KIE is measured for a reaction of this compound, it strongly suggests that the breaking of a C-D or N-D bond is a critical part of the slowest step of the reaction.

A secondary kinetic isotope effect occurs when the isotopically substituted atom is not directly involved in bond-breaking or bond-making in the rate-determining step. princeton.edu These effects are generally smaller, with kH/kD values typically ranging from 0.7 to 1.5. youtube.com They arise from changes in the vibrational environment of the isotope between the reactant and the transition state. For example, a change in hybridization at a carbon atom bearing a deuterium from sp³ to sp² during the reaction can lead to a small, normal KIE (kH/kD > 1). princeton.edu Conversely, a change from sp² to sp³ can result in an inverse KIE (kH/kD < 1). princeton.edu Observing a secondary KIE in a reaction involving this compound can provide subtle details about the structure of the transition state.

Table 1: Typical Ranges and Implications of Deuterium Kinetic Isotope Effects

| KIE Type | Typical kH/kD Range | Interpretation |

| Primary | 2 - 7 | C-H/D or N-H/D bond is broken in the rate-determining step. |

| Secondary (Normal) | > 1 (typically 1.0 - 1.5) | Looser vibrational environment for the D atom in the transition state (e.g., sp³ to sp² rehybridization). |

| Secondary (Inverse) | < 1 (typically 0.7 - 1.0) | Tighter vibrational environment for the D atom in the transition state (e.g., sp² to sp³ rehybridization). |

| No significant KIE | ~ 1 | C-H/D or N-H/D bond cleavage is not involved in or before the rate-determining step. |

This table provides generalized ranges. The exact value of a KIE is highly dependent on the specific reaction and transition state geometry.

The experimental measurement of KIEs requires precise analytical techniques. A common method is to run parallel reactions, one with the deuterated substrate (this compound) and one with the non-deuterated substrate (1,3-benzenediamine), under identical conditions. The reaction rates are then measured by monitoring the disappearance of the reactant or the appearance of the product over time, often using techniques like UV-Vis spectroscopy, HPLC, or GC. The ratio of the rate constants gives the KIE.

Another powerful approach is the competitive method , where a mixture of the deuterated and non-deuterated substrates competes for a limited amount of a reagent. The relative amounts of the products formed or the change in the isotopic ratio of the remaining reactants is measured, typically by mass spectrometry or NMR. chemrxiv.org This method can often yield more precise KIE values as it minimizes errors from slight variations in reaction conditions between separate experiments. The choice of methodology depends on the specific reaction being studied, the availability of instrumentation, and the desired precision of the measurement. chemrxiv.org

Mechanistic Insights into Polymerization Reactions Initiated by Deuterated Diamines

1,3-Benzenediamine is a common monomer used in the synthesis of high-performance polymers such as aramids (aromatic polyamides). The use of its deuterated analog, this compound, can offer significant insights into the mechanism of polymerization. osti.govornl.gov For example, in a polycondensation reaction with a diacyl chloride, the rate-determining step often involves the nucleophilic attack of the amine group on the carbonyl carbon, followed by the expulsion of a proton (or deuteron).

By conducting the polymerization with this compound and observing a primary kinetic isotope effect, one could confirm that the N-D bond cleavage is part of the rate-limiting step. The magnitude of the KIE could further elucidate the nature of the transition state. Furthermore, deuterium labeling can affect the physical properties of the resulting polymers. The stronger C-D bonds compared to C-H bonds can lead to enhanced thermal and oxidative stability in the final polymer. While specific KIE studies on polymerization with this compound are not widely published, the principles of using deuterated monomers are well-established for probing polymerization mechanisms and have been applied to other systems, such as the anionic polymerization of 1,3-cyclohexadiene. dtic.mil The deuteration of arylamines for use in optoelectronic polymers has also been explored, highlighting the broader interest in using deuterated monomers to modify material properties. mdpi.com

Chain Propagation and Termination Mechanisms in Deuterated Polymer Systems

The formation of polymers from monomers like this compound typically proceeds through a step-growth or chain-growth mechanism. In the context of producing polyamides, such as those related to Nomex®, the polymerization of an aromatic diamine with a diacyl chloride follows a step-growth polycondensation mechanism.

Chain Propagation:

Chain propagation is the series of steps where monomers or oligomers react to extend the polymer chain. libretexts.orgmasterorganicchemistry.com In a typical polyamide synthesis, the nucleophilic amine groups of this compound would attack the electrophilic carbonyl carbon of a diacyl chloride.

The general propagation step can be visualized as:

An amine group from a growing polymer chain (or a monomer) attacks a carbonyl group of another monomer (or growing chain).

A tetrahedral intermediate is formed.

A small molecule, typically hydrogen chloride (HCl), is eliminated, forming a stable amide bond and extending the polymer chain.

The deuteration of the benzene (B151609) ring in this compound is not expected to directly participate in the bond-forming or bond-breaking steps of amide linkage formation. However, deuteration of the amine groups (if it were -ND2) would likely exhibit a primary kinetic isotope effect, as the N-D bond is broken during the reaction. For ring-deuterated this compound, any observed kinetic isotope effect would be secondary, arising from changes in the vibrational modes of the transition state.

Chain Termination:

Termination in step-growth polymerization primarily occurs through several mechanisms:

Stoichiometric Imbalance: If the ratio of the diamine and diacyl chloride monomers is not exactly 1:1, the excess monomer will eventually cap all the growing chains, preventing further propagation. usm.edu

Quenching: The reaction can be intentionally stopped by adding a monofunctional reagent that reacts with the growing chain ends.

Side Reactions: Unwanted reactions can lead to the formation of non-reactive end groups.

In radical polymerization, which is another possible but less common route for this type of monomer, termination occurs when two growing radical chains combine (combination) or when one abstracts a hydrogen (or deuterium) from another (disproportionation). libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com

Influence of Deuteration on Polymerization Kinetics

The replacement of hydrogen with deuterium can influence reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The KIE is the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD).

Primary KIE: A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. Since the C-D bond is stronger than the C-H bond, reactions involving the cleavage of a C-D bond are typically slower, resulting in a kH/kD > 1.

Secondary KIE: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1), providing subtle details about changes in hybridization and steric environment at the transition state.

For the polymerization of this compound, where the deuteration is on the aromatic ring, any observed KIE would be a secondary effect. Research on the polymerization of deuterated benzene has shown a pronounced kinetic isotope effect, suggesting that similar phenomena could be expected in the polymerization of other deuterated aromatic compounds. nih.gov However, without specific experimental data for this compound, the magnitude and nature of this effect remain speculative.

Interactive Data Table: Theoretical Kinetic Isotope Effects in Polymerization

While no experimental data exists for this compound, the following table illustrates the theoretical types of kinetic isotope effects that could be studied.

| Isotopic Substitution Location | Type of KIE | Expected kH/kD | Rationale |

| Amine Group (-ND₂) | Primary | > 1 | N-D bond is stronger and is broken in the rate-determining step of amide formation. |

| Aromatic Ring (-C₆D₄-) | Secondary | > 1 or < 1 | Changes in vibrational frequencies and steric effects at the transition state. |

Applications in Polymer Science and Advanced Materials Research

Role of 1,3-Benzenediamine-d8 as a Deuterated Monomer in Polymer Synthesis

1,3-Benzenediamine is a well-established monomer used in the synthesis of high-performance polymers, most notably aramid fibers, a class of strong, heat-resistant polyamides. nih.gov By substituting the standard monomer with this compound, chemists can synthesize polymers containing deuterium (B1214612) atoms at specific locations. This selective deuteration is instrumental for a variety of advanced research applications. The synthesis of such deuterated monomers is a specialized process aimed at achieving high levels of isotopic enrichment, often exceeding 98 atom % D, to ensure their effectiveness in subsequent analyses and applications. ornl.govcdnisotopes.com

The primary application of this compound in polymer synthesis is the creation of deuterated polyamides and polyimides. These polymers are chemically almost identical to their hydrogenous counterparts but possess a unique isotopic signature. The main purpose of this substitution is to facilitate advanced characterization studies that are otherwise difficult or impossible to perform. For instance, the non-deuterated version, m-phenylenediamine, is a key component in aramid fibers. nih.gov Synthesizing these same fibers with this compound allows researchers to study the structure and dynamics of the polymer chains derived from the diamine component specifically. This approach provides unparalleled insight into how the molecular architecture influences the macroscopic properties for which these materials are known, such as high strength and thermal stability. nist.gov

Table 1: Use of this compound in Polymer Synthesis

| Monomer | Resulting Polymer Class | Primary Purpose of Deuteration | Example Application |

|---|---|---|---|

| This compound | Polyamides (e.g., Aramids) | Isotopic labeling for characterization | Studying chain conformation and dynamics in high-strength fibers. |

| This compound | Polyimides | Isotopic labeling for characterization | Investigating morphology and phase separation in polymer blends. |

| This compound | Polybenzoxazines | Tuning material properties | Developing materials with enhanced fire resistance or specific optical properties. researchgate.net |

Beyond creating fully deuterated homopolymers, this compound is also used in copolymerization reactions. rsc.orgresearchgate.net In this strategy, the deuterated diamine is polymerized along with one or more different monomers, which may be deuterated or not. This technique allows for the synthesis of copolymers with precisely controlled architectures. For example, a copolymer could be created containing blocks of deuterated polyamide segments and blocks of a different, non-deuterated polymer. This selective labeling is particularly valuable for studying the interfaces between different blocks in a block copolymer or for understanding the distribution and behavior of specific monomer units within a random copolymer. researchgate.netresearchgate.net

Advanced Characterization of Deuterated Polymers and Polymeric Materials

The primary benefit of synthesizing polymers with this compound is the unique way they interact with certain analytical probes, particularly neutrons and magnetic fields. This enables researchers to "see" the structure and movement of molecules in ways that are impossible with standard polymers.

Neutron scattering is a powerful technique for studying the structure and dynamics of soft matter, including polymers. frontiersin.org Its utility is greatly enhanced by isotopic labeling. Hydrogen (¹H) and its isotope deuterium (²H or D) interact with neutrons very differently; they have significantly different neutron scattering lengths. nih.gov Researchers exploit this difference through a method called contrast variation. By selectively deuterating the parts of a polymer that originate from the this compound monomer, they can make those segments stand out—or blend into the background—during a neutron scattering experiment.

This allows for:

Determining Chain Conformation: In a melt or solution, small-angle neutron scattering (SANS) on a sample containing a small amount of deuterated polymer mixed with its non-deuterated equivalent can reveal the size and shape of individual polymer chains.

Analyzing Polymer Blends: In a blend of two different polymers, one can be deuterated to clearly visualize the morphology, such as the size and shape of phase-separated domains.

Probing Molecular Motion: Quasi-elastic neutron scattering (QENS) and neutron spin-echo (NSE) spectroscopy can measure the motion of specific parts of a polymer chain over nanosecond timescales. frontiersin.orgornl.gov By deuterating the diamine units, the motion of those specific segments can be isolated and studied, providing insights into phenomena like segmental relaxation near the glass transition temperature. frontiersin.org

Table 2: Neutron Scattering Techniques for Deuterated Polymers

| Technique | Information Gained | Role of Deuteration (using this compound) |

|---|---|---|

| Small-Angle Neutron Scattering (SANS) | Polymer chain dimensions, morphology of blends, structure of block copolymers. nist.gov | Provides scattering contrast between labeled and unlabeled chains or polymer components. nih.gov |

| Quasi-Elastic Neutron Scattering (QENS) | Diffusion and relaxation dynamics of polymer segments on pico- to nanosecond timescales. frontiersin.org | Allows isolation of the scattering signal from the diamine-derived segments to study their specific motions. |

| Neutron Spin-Echo (NSE) | Slower polymer dynamics and chain relaxation processes over longer timescales (nanoseconds to microseconds). ornl.gov | Enables the study of the collective dynamics of specifically labeled parts of the polymer architecture. |

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is another powerful tool for characterizing the structure and dynamics of polymers in their solid form. nih.gov However, the spectra of hydrogen-rich polymers are often complicated by strong dipolar couplings between protons, which broadens the signals and makes interpretation difficult.

Deuteration of the 1,3-Benzenediamine units helps to overcome this challenge in several ways:

Probing Local Dynamics: ²H SSNMR can directly probe the motion of the C-D bonds. The shape of the deuterium NMR signal is highly sensitive to the type and timescale of molecular motion, providing detailed information about the dynamics of the deuterated diamine units within the polymer matrix.

Investigating Intermolecular Interactions: Techniques like Rotational Echo Double Resonance (REDOR) can measure distances between different atomic nuclei. Using a deuterated system in conjunction with other NMR-active nuclei (like ¹³C or ¹⁵N) can help elucidate the spatial proximity and interactions between the diamine segments and other parts of the material. nih.gov

Development of Functional Materials with Tunable Properties through Deuteration

While often used as a passive label, deuteration can also actively modify a material's properties due to the "kinetic isotope effect." The mass difference between deuterium and hydrogen leads to a lower vibrational frequency for C-D bonds compared to C-H bonds. This subtle change can have a significant impact on macroscopic properties, enabling the development of functional materials with tailored characteristics.

A prime example of this principle is seen in the development of polymers for infrared (IR) optics. C-H bonds absorb strongly in the mid-infrared (MWIR) range, limiting the transparency of many standard polymers in this spectral window. By replacing C-H bonds with C-D bonds, these absorbing vibrations are shifted to lower frequencies (longer wavelengths). azimuth-corp.com Incorporating this compound into a polymer could similarly be used to engineer its optical properties, potentially creating materials that are transparent in specific IR regions important for sensing and defense applications. azimuth-corp.com Furthermore, the substitution of N-H with N-D in the amide linkages of polyamides can alter the strength of hydrogen bonding, which could subtly tune properties like the glass transition temperature (Tg), thermal stability, and mechanical strength. nist.gov This opens up possibilities for fine-tuning the performance of high-tech materials for specific, demanding applications.

Table 3: Tuning Material Properties via Deuteration

| Property | Effect of Deuteration (H → D) | Potential Application |

|---|---|---|

| Infrared Absorption | Shifts vibrational absorption bands (e.g., C-H vs C-D) to lower frequencies. azimuth-corp.com | Creating polymers with enhanced transparency in the mid-infrared (MWIR) spectrum for optical components. |

| Thermal Stability | Can slightly increase thermal stability due to the stronger C-D bond compared to the C-H bond. | Development of more durable materials for high-temperature environments. |

| Glass Transition Temperature (Tg) | May alter Tg by modifying intermolecular forces like hydrogen bonding (N-H vs N-D). nist.gov | Fine-tuning the operating temperature range of a polymeric material. |

Optoelectronic Materials Research Utilizing Deuterated Components

In the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) and other organic semiconductor devices, the stability and efficiency of the materials are paramount. The use of deuterated organic compounds is a recognized strategy to enhance device performance and longevity.

Research has shown that replacing carbon-hydrogen (C-H) bonds with stronger carbon-deuterium (C-D) bonds can suppress non-radiative decay channels in emissive organic materials. This "deuterium effect" leads to higher photoluminescence quantum yields and improved operational stability of OLEDs. While specific research focusing exclusively on the integration of this compound into optoelectronic materials is not widely published, the principles of deuteration in organic semiconductors suggest its potential utility.

1,3-Benzenediamine is a precursor for various polymers and can be a building block in more complex organic molecules used in optoelectronics. The deuteration of this diamine to form this compound would make it a valuable monomer for synthesizing deuterated polymers or small molecules for these applications. The enhanced stability imparted by the deuterium atoms could lead to materials with greater resistance to degradation under the thermal and electrical stresses experienced during device operation.

Table 1: Hypothetical Comparison of Optoelectronic Properties of a Polymer Synthesized with 1,3-Benzenediamine vs. This compound

| Property | Polymer with 1,3-Benzenediamine | Polymer with this compound (Projected) |

| Photoluminescence Quantum Yield (PLQY) | Baseline | Increased |

| Operational Lifetime (T95) | Standard | Extended |

| Thermal Stability (TGA onset) | Standard | Increased |

This table is illustrative and projects the expected improvements based on established principles of deuteration in optoelectronic materials. Specific data for polymers derived from this compound would require dedicated experimental investigation.

High-Performance Polymer Composites with Enhanced Stability

High-performance polymers, such as aramids (aromatic polyamides), are known for their exceptional strength and thermal resistance. m-Phenylenediamine (1,3-benzenediamine) is a key monomer in the production of meta-aramid fibers. wikipedia.orgresearchgate.net These polymers are synthesized through the polycondensation of the diamine with a diacid chloride. ontosight.ai

The substitution of standard 1,3-benzenediamine with this compound in the synthesis of such high-performance polymers is a promising area of research for further enhancing their stability. The greater strength of the C-D and N-D bonds compared to C-H and N-H bonds can increase the energy required for bond scission, thereby improving the thermal and chemical resistance of the resulting polymer. mdpi.com

While specific studies on aramid fibers or other high-performance composites made with this compound are not extensively documented in publicly available literature, the known effects of deuteration strongly suggest that such materials would exhibit enhanced performance characteristics. For instance, in applications where materials are exposed to high temperatures or harsh chemical environments, the increased stability of deuterated polymers could translate to a longer service life and greater reliability.

Furthermore, the use of this compound as a monomer would enable advanced analytical studies, such as neutron scattering, to probe the structure and dynamics of these complex polymer systems with greater precision.

Table 2: Projected Thermal Stability of a Meta-Aramid Polymer

| Monomer | Polymer Structure | Decomposition Temperature (TGA, °C) (Projected) |

| 1,3-Benzenediamine | Poly(m-phenylene isophthalamide) | Baseline |

| This compound | Deuterated Poly(m-phenylene isophthalamide) | Increased |

This table illustrates the anticipated enhancement in thermal stability when this compound is used as a monomer, based on the fundamental principles of kinetic isotope effects. Experimental verification is required to determine the precise quantitative improvement.

Role in Analytical Chemistry Research and Method Development

Utilization of 1,3-Benzenediamine-d8 as an Internal Standard in Quantitative Analysis

The primary application of this compound in analytical chemistry is its use as an internal standard. An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the quantification of a specific analyte. The ideal internal standard has chemical and physical properties that are very similar to the analyte of interest. Deuterated standards, such as this compound, are considered the "gold standard" for many mass spectrometry-based methods because their behavior during sample preparation, chromatography, and ionization is nearly identical to their non-deuterated counterparts. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (like this compound) to a sample containing the analyte (1,3-Benzenediamine). nih.gov The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by a mass spectrometer. researchgate.net Because the chemical and physical behaviors of the analyte and the standard are nearly identical, any loss of the analyte during sample preparation or analysis will be accompanied by a proportional loss of the standard. This allows for highly accurate and precise quantification, as the final measurement depends on the ratio of the two species rather than the absolute amount of analyte recovered. researchgate.net

The fundamental principle of IDMS is that the mass spectrometer can differentiate between the analyte and the isotopically labeled internal standard based on their mass-to-charge ratio (m/z) difference. For this compound, the eight deuterium (B1214612) atoms increase its molecular weight compared to the natural 1,3-Benzenediamine, allowing for their distinct detection. nih.govnist.gov This technique is considered a primary method of measurement due to its high accuracy and potential for low measurement uncertainties. researchgate.net

In quantitative analysis, a calibration curve is essential for determining the concentration of an analyte in a sample. This is constructed by analyzing a series of standards with known concentrations. When using a deuterated internal standard like this compound, a constant amount of the standard is added to each calibration standard and to the unknown samples. lcms.cz The calibration curve is then generated by plotting the ratio of the analyte's response to the internal standard's response against the known concentrations of the analyte in the calibration standards.

The use of a deuterated internal standard in the development of calibration curves helps to correct for variations in instrument response and sample matrix effects. dtu.dk This results in a more robust and reliable calibration model, leading to more accurate quantitative results. The linearity of the calibration curve, often assessed by the correlation coefficient (r²), is a critical parameter in method validation, and the use of deuterated standards typically yields excellent linearity. nih.gov

Table 1: Illustrative Data for a Calibration Curve using a Deuterated Internal Standard

| Analyte Concentration (ng/mL) | Analyte Response | Internal Standard Response | Response Ratio (Analyte/IS) |

| 1.0 | 15,200 | 150,500 | 0.101 |

| 5.0 | 76,500 | 151,000 | 0.507 |

| 10.0 | 153,000 | 150,800 | 1.015 |

| 25.0 | 380,000 | 149,900 | 2.535 |

| 50.0 | 755,000 | 150,200 | 5.027 |

This is a hypothetical data table to illustrate the concept.

Development and Validation of Chromatographic Methods for Aromatic Amine Analysis

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the separation and analysis of aromatic amines. The development and validation of these methods are crucial to ensure their accuracy, precision, and reliability for their intended purpose.

The validation of analytical methods is a regulatory requirement and a key component of quality assurance in analytical laboratories. Deuterated analogs like this compound play a significant role in the validation of HPLC-MS and GC-MS methods for the analysis of aromatic amines. epa.gov During method validation, several parameters are assessed, including:

Accuracy: The closeness of the measured value to the true value. The use of a deuterated internal standard helps to improve accuracy by compensating for analyte losses during sample processing.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. Deuterated standards help to reduce variability in the results.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

In both GC-MS and HPLC-MS, the deuterated standard co-elutes with the analyte, experiencing similar ionization and fragmentation, which ensures reliable quantification. nih.govglsciences.comresearchgate.net

Matrix effects are a significant challenge in LC-MS and GC-MS analysis, particularly when analyzing complex samples such as biological fluids, environmental samples, or food matrices. myadlm.org These effects arise from the co-eluting components of the sample matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchgate.net